3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
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Overview
Description
3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a complex organic compound with a molecular formula of C19H18N2O5S This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method includes the reaction of 4-ethoxyaniline with a suitable thiazolidinone precursor under acidic conditions to form the desired product. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-{5-[(4-Methoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
- **3-{5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
- **3-{5-[(4-Fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
Uniqueness
The uniqueness of 3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C19H18N2O5S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[[5-(4-ethoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O5S/c1-2-26-15-8-6-14(7-9-15)20-16-17(22)21(19(25)27-16)11-12-4-3-5-13(10-12)18(23)24/h3-10,16,20H,2,11H2,1H3,(H,23,24) |
InChI Key |
DCUVCSLUHINRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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